2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL
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Overview
Description
2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups, a piperazine ring, and a methylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps, starting with the preparation of the core phenol structure, followed by the introduction of methoxy groups and the piperazine ring. Common reagents used in these reactions include methanol, piperazine, and methylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to modify the compound’s functional groups.
Substitution: Various nucleophiles can substitute the methoxy or piperazine groups under appropriate conditions.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Shares the methoxy and methylsulfonyl groups but differs in the core structure.
2,6-Dimethoxy-4-methylphenol: Similar methoxy groups but lacks the piperazine and methylsulfonyl groups.
Uniqueness
2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL is unique due to the combination of its functional groups and the piperazine ring, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2,6-dimethoxy-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-20-12-8-11(9-13(21-2)14(12)17)10-15-4-6-16(7-5-15)22(3,18)19/h8-9,17H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRRHRJEGDBDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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